1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene
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Overview
Description
1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene is an organic compound characterized by the presence of an ethenesulfonyl group, a methoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene typically involves the introduction of the ethenesulfonyl group to a pre-functionalized benzene ring. One common method is the sulfonylation of 3-methoxy-2-nitrobenzene using ethenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Addition: The ethenesulfonyl group can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Addition: Nucleophiles such as amines or thiols, under mild conditions.
Major Products Formed:
Reduction: 1-(Ethenesulfonyl)-3-amino-2-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Michael addition products with nucleophiles.
Scientific Research Applications
1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ethenesulfonyl)-3-methoxy-2-nitrobenzene involves its interaction with various molecular targets. The ethenesulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
1-(Ethenesulfonyl)-3-methoxy-2-nitrobenzene can be compared with other sulfonylated aromatic compounds:
1-(Ethenesulfonyl)-2-nitrobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-(Ethenesulfonyl)-3-methoxybenzene:
1-(Ethenesulfonyl)-4-methoxy-2-nitrobenzene: Positional isomer with different steric and electronic effects.
The presence of both the methoxy and nitro groups in this compound makes it unique, providing a combination of reactivity and functionality that is not found in its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique combination of functional groups allows for diverse chemical reactions and interactions, making it a valuable tool in research and development.
Properties
CAS No. |
1565084-86-7 |
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Molecular Formula |
C9H9NO5S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
1-ethenylsulfonyl-3-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO5S/c1-3-16(13,14)8-6-4-5-7(15-2)9(8)10(11)12/h3-6H,1H2,2H3 |
InChI Key |
AHMZEJQIFMHFQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)C=C)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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